
Chloromethyl olanzapinium
Overview
Description
Chloromethyl olanzapinium is a structural derivative of olanzapine, a second-generation antipsychotic used to treat schizophrenia and bipolar disorder. The addition of a chloromethyl group (-CH₂Cl) to the olanzapine backbone aims to enhance pharmacological properties such as receptor binding affinity, metabolic stability, or bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl olanzapinium can be synthesized through mechanochemical methods. This involves the use of grinding techniques to facilitate the reaction between olanzapine and chloromethylating agents. The reaction conditions typically include the use of solvents like acetonitrile and catalysts to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mechanochemical synthesis. This method is preferred due to its efficiency and the ability to produce high yields of the compound. The process is optimized to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl olanzapinium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and chloromethylating agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
Scientific Research Applications
Synthesis of Chloromethyl Olanzapinium
This compound can be synthesized through several methods, including mechanochemical techniques. These methods typically involve the reaction of olanzapine with chloromethylating agents under controlled conditions. The synthesis process generally employs solvents like acetonitrile and may utilize catalysts to enhance reaction efficiency.
Synthetic Routes
- Mechanochemical Methods : Grinding techniques facilitate the reaction between olanzapine and chloromethylating agents.
- Reaction Conditions : Conditions include temperature control and the use of specific solvents to optimize yield and purity.
Characterization Techniques
Characterization of this compound is crucial to confirm its structure and purity. Common techniques include:
- High-Performance Liquid Chromatography (HPLC) : Used for analyzing purity and identifying impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides structural information about the compound.
- Infrared (IR) Spectroscopy : Assists in identifying functional groups present in the compound.
Pharmaceutical Research
This compound is studied for its potential therapeutic effects on psychiatric disorders. Research is ongoing to explore its efficacy and safety profile compared to other antipsychotic medications.
Analytical Chemistry
This compound serves as a reference material in analytical techniques such as HPLC, aiding in the detection and quantification of olanzapine and its impurities during drug formulation processes.
Biological Studies
Investigations into the biological interactions of this compound with various enzymes and receptors are crucial for understanding its pharmacodynamics. Its mechanism of action involves modulation of neurotransmitter systems, particularly dopamine and serotonin pathways.
Drug Development
This compound is utilized in the development of new antipsychotic drugs, serving as a model compound for studying structure-activity relationships (SAR) within the class of atypical antipsychotics.
Industry Applications
In industrial contexts, this compound is employed as an impurity standard during drug manufacturing processes to ensure quality control and compliance with regulatory standards.
Case Study 1: Olanzapine-Induced Hypertriglyceridaemia
A notable case study highlighted a 42-year-old male who developed severe hypertriglyceridaemia shortly after initiating treatment with olanzapine. This case underscores the metabolic side effects associated with antipsychotic medications, including this compound derivatives. The patient required intensive management to stabilize lipid levels post-treatment .
Case Study 2: Impurity Characterization
Research involving the synthesis and characterization of impurities related to olanzapine has demonstrated that this compound can form during manufacturing processes. Detailed HPLC analysis revealed multiple impurity peaks, emphasizing the need for rigorous quality control measures in pharmaceutical production .
Comparison with Related Compounds
Compound | Structure Characteristics | Primary Use |
---|---|---|
Olanzapine | Parent compound; used primarily as an antipsychotic | Treatment of schizophrenia and bipolar disorder |
This compound | Derivative with unique chemical properties | Research applications; potential therapeutic uses |
Olanzapinium Oxalate | Salt form with different solubility | Alternative formulation for improved bioavailability |
Olanzapinium Succinate | Another salt form | Unique stability characteristics |
Mechanism of Action
The mechanism of action of chloromethyl olanzapinium involves its interaction with multiple neuronal receptors, including dopamine and serotonin receptors. These interactions help modulate neurotransmitter activity in the brain, which is crucial for its therapeutic effects in treating psychiatric disorders .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Olanzapinium 2,5-Dihydroxybenzoate
- Structure : Combines the olanzapinium cation with 2,5-dihydroxybenzoate, introducing hydroxyl groups that enhance hydrogen bonding and solubility.
- Molecular docking studies suggest superior bioactivity scores compared to olanzapine .
- ADMET Properties: Absorption/Distribution: High oral bioavailability due to improved solubility. Metabolism: Reduced hepatic first-pass metabolism compared to olanzapine. Toxicity: Non-carcinogenic and non-mutagenic in preliminary assays .
(b) Clonazepam (7-Nitro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2(1H)-one)
- Structure: A benzodiazepine with a chlorophenyl group, distinct from olanzapine’s thienobenzodiazepine core.
- Pharmacological Activity : Primarily acts on GABAₐ receptors, making it an anxiolytic and anticonvulsant. Unlike chloromethyl olanzapinium, it lacks antipsychotic efficacy but shares the chlorinated aromatic moiety, which influences receptor binding kinetics .
(c) Chloromethyl Ketones (e.g., 10-F05)
- Structure : Feature a reactive chloromethyl ketone group (-CO-CH₂Cl) that covalently binds thiol groups in target proteins.
- Pharmacological Activity : Demonstrates antibacterial activity against ESKAPE pathogens. The chloromethyl group confers irreversible enzyme inhibition, a mechanism absent in this compound, which likely retains reversible receptor interactions .
Comparative Data Table
Key Differentiators
Reactivity of Chloromethyl Group: In this compound, the -CH₂Cl group may enhance lipophilicity and blood-brain barrier penetration without the thiol reactivity seen in chloromethyl ketones (e.g., 10-F05) .
Therapeutic Targets :
- This compound and Olanzapinium 2,5-DHB target dopamine/serotonin receptors, whereas clonazepam and chloromethyl ketones act on GABAₐ receptors or bacterial enzymes, respectively .
Metabolic Stability :
- This compound’s structure may reduce cytochrome P450-mediated metabolism compared to olanzapine, similar to Olanzapinium 2,5-DHB .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of chloromethyl olanzapinium to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent polarity, and catalyst efficiency. For example, chloromethylation reactions often require anhydrous conditions to prevent hydrolysis of intermediates . A stepwise approach is recommended:
Conduct pilot reactions with varying molar ratios of reactants (e.g., olanzapine base to chloromethylating agents).
Use HPLC or GC-MS to monitor intermediate formation and identify side products .
Purify via recrystallization or column chromatography, ensuring solvent compatibility with the compound’s stability (e.g., avoid protic solvents if degradation is observed) .
- Data Consideration : Track yield, purity (via NMR/LC-MS), and reaction time to identify optimal conditions.
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : Confirm the presence of the chloromethyl group via H NMR (δ ~4.5–5.0 ppm for –CHCl) and C NMR (δ ~40–45 ppm for C–Cl) .
- Mass Spectrometry : ESI-MS or HRMS should validate the molecular ion peak (e.g., [M+H]) and isotopic pattern consistent with chlorine atoms .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, if applicable .
- Validation : Cross-reference data with structurally analogous compounds (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) to confirm expected spectral features .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from solvent effects, impurities, or tautomeric equilibria. Steps to address this:
Reproduce Experiments : Replicate published protocols exactly, noting solvent purity and instrument calibration .
Variable Control : Compare spectra under identical conditions (e.g., DMSO-d vs. CDCl) to isolate solvent-induced shifts .
Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data .
- Case Study : For example, discrepancies in C NMR peaks for the chloromethyl group may stem from dynamic rotational barriers; variable-temperature NMR can clarify this .
Q. What strategies are effective in minimizing genotoxic impurities during this compound synthesis?
- Methodological Answer : Chloromethylating agents (e.g., chloromethyl methyl ether) are known genotoxins. Mitigation strategies include:
- Alternative Reagents : Use safer agents like bis(chloromethyl) carbonate or immobilized reagents to reduce residual impurities .
- In-Process Controls : Implement real-time monitoring via inline FTIR or Raman spectroscopy to detect impurity thresholds .
- Purification : Employ scavenger resins (e.g., polystyrene-bound amines) to trap reactive intermediates .
Q. How can computational models predict the reactivity of this compound in novel drug-delivery systems?
- Methodological Answer :
Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or polymeric carriers to assess stability and release kinetics .
Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the chloromethyl group to predict hydrolysis rates in physiological conditions .
QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability data from analogous compounds .
- Validation : Compare simulation results with in vitro release studies (e.g., dialysis membrane assays) to refine models .
Properties
IUPAC Name |
4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN4S/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13/h3-6,11,21H,7-10,12H2,1-2H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYHAAZWAYLVAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN4S+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735264-27-4 | |
Record name | N-Chloromethyl olanzapine ion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0735264274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-CHLOROMETHYL OLANZAPINE ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82HK4YW7YE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.